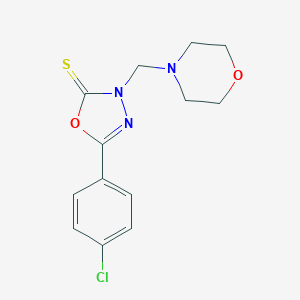

methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate is a chemical compound with a molecular formula of C16H14O5. It is commonly referred to as coumarin, a natural compound found in many plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

Mechanism of Action

Coumarin exerts its biological activities through various mechanisms of action. Its anti-inflammatory activity is attributed to its ability to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which are involved in the production of inflammatory mediators. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Its antitumor activity is attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells. Its anticoagulant activity is attributed to its ability to inhibit the activity of thrombin and factor Xa enzymes.

Biochemical and Physiological Effects:

Coumarin has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde and hydrogen peroxide. Coumarin has been found to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspases. It has also been found to inhibit platelet aggregation and reduce blood clotting.

Advantages and Limitations for Lab Experiments

Coumarin has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It has also been extensively studied for its various biological activities, making it a well-characterized compound. However, coumarin also has some limitations for lab experiments. It is a relatively unstable compound, prone to degradation and oxidation. It also has a low solubility in water, which can limit its use in aqueous solutions.

Future Directions

There are several future directions for the study of coumarin. One direction is the development of coumarin derivatives with improved biological activities and pharmacological properties. Another direction is the investigation of coumarin's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Coumarin has also been investigated for its potential use in the treatment of diabetes and obesity. Further studies are needed to elucidate the mechanisms of action of coumarin and its derivatives and to explore their potential therapeutic applications.

Synthesis Methods

Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation is the most commonly used method, which involves the reaction between phenols and β-ketoesters in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between an aldehyde or ketone and a malonic ester in the presence of a base catalyst. The Perkin reaction involves the reaction between an aromatic acid and an aldehyde in the presence of anhydrous sodium acetate and acetic anhydride.

Scientific Research Applications

Coumarin has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, anticoagulant, antimicrobial, and antifungal properties. Coumarin has also been found to be a potent inhibitor of several enzymes, including cytochrome P450, lipoxygenase, and xanthine oxidase. Due to its diverse biological activities, coumarin has been investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and cardiovascular diseases.

properties

Product Name |

methyl 7-methoxy-4-methyl-2-oxo-2H-chromene-6-carboxylate |

|---|---|

Molecular Formula |

C13H12O5 |

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 7-methoxy-4-methyl-2-oxochromene-6-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-7-4-12(14)18-11-6-10(16-2)9(5-8(7)11)13(15)17-3/h4-6H,1-3H3 |

InChI Key |

QSULQJKOIDHZRQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)

![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287759.png)

![6-(1-Naphthyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287761.png)

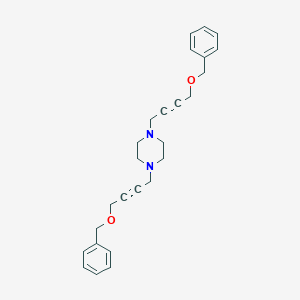

![1,4-Bis{4-[2-(benzyloxy)ethoxy]-4-methyl-2-pentynyl}piperazine](/img/structure/B287766.png)

![1-{4-[2-(Benzhydryloxy)ethoxy]-4-methyl-2-pentynyl}piperidine](/img/structure/B287768.png)

![1-{4-[2-(Diphenylmethoxy)ethoxy]-4-methylhex-2-yn-1-yl}piperidine](/img/structure/B287769.png)

![4-{4-[2-(Benzyloxy)ethoxy]-4-methyl-2-hexynyl}morpholine](/img/structure/B287770.png)

![4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine](/img/structure/B287774.png)